molecular formula C13H16O B8176716 1-Ethynyl-2-isobutoxy-4-methylbenzene

1-Ethynyl-2-isobutoxy-4-methylbenzene

Cat. No.: B8176716
M. Wt: 188.26 g/mol
InChI Key: WPZXAXAFGGRAON-UHFFFAOYSA-N
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Description

1-Ethynyl-2-isobutoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: an ethynyl (C≡CH) group at position 1, an isobutoxy (OCH2CH(CH3)2) group at position 2, and a methyl (CH3) group at position 4. Its molecular formula is C12H14O, with a molecular weight of 174.24 g/mol. The isobutoxy substituent, an ether, may enhance lipophilicity, while the methyl group contributes steric effects and stability.

Properties

IUPAC Name

1-ethynyl-4-methyl-2-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-12-7-6-11(4)8-13(12)14-9-10(2)3/h1,6-8,10H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXAXAFGGRAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-isobutoxy-4-methylbenzene typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide.

    Attachment of the Methyl Group: The methyl group is usually introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of 1-Ethynyl-2-isobutoxy-4-methylbenzene may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the Sonogashira coupling and Friedel-Crafts alkylation steps, as well as advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-isobutoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-Ethynyl-2-isobutoxy-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-isobutoxy-4-methylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, while the isobutoxy and methyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1-Ethynyl-2-isobutoxy-4-methylbenzene with two analogs from the evidence:

Property 1-Ethynyl-2-isobutoxy-4-methylbenzene 1-Ethyl-4-isobutylbenzene 1-Benzyloxy-2-bromo-4-t-butylbenzene
Molecular Formula C12H14O C12H18 C17H19BrO
Molecular Weight 174.24 g/mol 162.27 g/mol 319.24 g/mol
Substituents Ethynyl, isobutoxy, methyl Ethyl, isobutyl Benzyloxy, bromo, t-butyl
Key Functional Groups Alkyne, ether, alkyl Alkyl (branched) Aryl ether, bromine, branched alkyl
  • Ethynyl vs. Ethyl/Benzyloxy : The ethynyl group’s triple bond enables reactivity in cross-coupling reactions, unlike the inert ethyl group in 1-Ethyl-4-isobutylbenzene or the benzyloxy group in ’s compound, which participates in nucleophilic substitutions .
  • Isobutoxy vs. Isobutyl/Bromo: The isobutoxy ether increases polarity compared to the purely hydrophobic isobutyl group in .
  • Methyl vs. t-Butyl : The methyl group offers minimal steric hindrance compared to the bulky t-butyl in , which may hinder reaction kinetics.

Physicochemical Properties

  • Boiling Point/Solubility : The ethynyl group’s linearity may reduce boiling points compared to branched analogs like 1-Ethyl-4-isobutylbenzene (higher branching = lower boiling point) . The isobutoxy group’s oxygen atom could marginally improve water solubility relative to alkyl-substituted benzene derivatives.
  • Stability : Alkyne groups are prone to oxidation, whereas bromine in increases susceptibility to elimination or substitution reactions.

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s synthesis or applications was found in the provided sources. Comparisons rely on substituent chemistry from analogs.
  • Contradictions : While emphasizes alkyl substituents for hydrophobicity, the target compound’s ether and alkyne may alter this profile significantly.

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